molecular formula C14H16ClNS B12066657 Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride CAS No. 87740-26-9

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride

Cat. No.: B12066657
CAS No.: 87740-26-9
M. Wt: 265.8 g/mol
InChI Key: RJDMRBZHKDGVQX-UHFFFAOYSA-N
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Description

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride is an organic compound with a complex structure. It is a derivative of benzenamine, where the amine group is substituted with a 3-methylphenylthio group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride typically involves the reaction of benzenamine with 3-methylphenylthiomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-methyl-: This compound is similar in structure but lacks the thio group.

    Benzenamine, 3-(methylthio)-: This compound has a similar thio group but differs in the position of substitution.

Uniqueness

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

87740-26-9

Molecular Formula

C14H16ClNS

Molecular Weight

265.8 g/mol

IUPAC Name

3-[(3-methylphenyl)sulfanylmethyl]aniline;hydrochloride

InChI

InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H

InChI Key

RJDMRBZHKDGVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC2=CC(=CC=C2)N.Cl

Origin of Product

United States

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